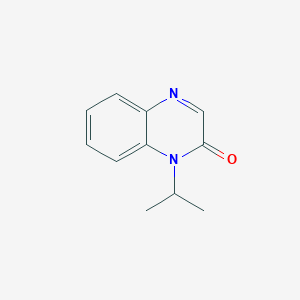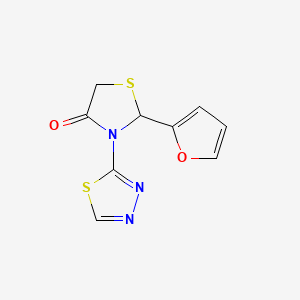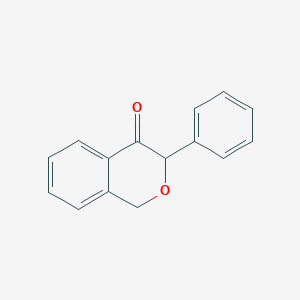![molecular formula C11H16N4O B13997954 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide CAS No. 66974-89-8](/img/structure/B13997954.png)
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl-: is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied for their potential as ligands in metal coordination complexes and their unique reactivity patterns .
Métodos De Preparación
The synthesis of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. One common method includes the reaction of benzamide with 3,3-dimethyl-1-triazenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include nitroso, nitro, and amine derivatives, which have their own unique applications in various fields.
Aplicaciones Científicas De Investigación
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the formation of metal coordination complexes, which are studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzymes.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The triazene group can undergo decomposition to generate reactive intermediates that alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in its potential use as an anticancer agent . The molecular targets and pathways involved include DNA, RNA, and various enzymes that play critical roles in cell proliferation and survival.
Comparación Con Compuestos Similares
Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in organic synthesis and as a ligand in metal complexes.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Studied for its electronic properties and potential as a chelating agent.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the previous compound but with different substitution patterns affecting its reactivity and stability.
The uniqueness of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
66974-89-8 |
|---|---|
Fórmula molecular |
C11H16N4O |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(dimethylaminodiazenyl)-N-ethylbenzamide |
InChI |
InChI=1S/C11H16N4O/c1-4-12-11(16)9-7-5-6-8-10(9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16) |
Clave InChI |
JTFMTTMATJZIGO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=CC=C1N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)



![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)

